Enhanced Lipophilicity: 7-Hydroxy-3-methylflavone vs. 7-Hydroxyflavone
The presence of the C-3 methyl group in 7-hydroxy-3-methylflavone results in a significantly higher predicted partition coefficient (LogP) compared to the unmethylated analog, 7-hydroxyflavone. This indicates increased lipophilicity, a key determinant of passive membrane permeability and tissue distribution. The data suggests 7-hydroxy-3-methylflavone is approximately 12-17 times more lipophilic [1].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 3.42 - 3.60 |
| Comparator Or Baseline | 7-Hydroxyflavone: 2.50 - 2.70 |
| Quantified Difference | Increase of approximately 0.9 - 1.0 LogP units (12-17x more lipophilic) |
| Conditions | Predicted values from ACD/Labs Percepta (pH 7.4) and XLogP3 [1]. |
Why This Matters
Higher lipophilicity is a key differentiator for researchers designing experiments that require better cell membrane penetration or for those developing in vivo models where tissue distribution is critical.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5391151, 7-Hydroxy-3-methylflavone. View Source
